Fmoc-NH-PEG12-CH2COOH

Catalog No.
S3405773
CAS No.
2291257-76-4
M.F
C41H63NO16
M. Wt
825.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-NH-PEG12-CH2COOH

CAS Number

2291257-76-4

Product Name

Fmoc-NH-PEG12-CH2COOH

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C41H63NO16

Molecular Weight

825.9

InChI

InChI=1S/C41H63NO16/c43-40(44)34-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-42-41(45)58-33-39-37-7-3-1-5-35(37)36-6-2-4-8-38(36)39/h1-8,39H,9-34H2,(H,42,45)(H,43,44)

InChI Key

YZIUMHBWFVGVKQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

PEGylation and Biocompatibility:

  • Fmoc-NH-PEG12-CH2COOH contains a hydrophilic Polyethylene Glycol (PEG) spacer with twelve repeating units. This PEG moiety enhances the water solubility of the molecule and attached biomolecules, making them more compatible with biological environments [].
  • Additionally, PEGylation often reduces immunogenicity and improves the pharmacokinetics of biomolecules, making them less susceptible to degradation and increasing their circulation time in the body [].

Site-Specific Conjugation:

  • The molecule possesses two functional groups:
    • An Fmoc (Fluorenylmethoxycarbonyl) protecting group attached to the N-terminus. This group can be selectively removed under basic conditions, revealing a free amine group [].
    • A terminal carboxylic acid group at the C-terminus. This group can readily react with primary amine groups on various biomolecules (e.g., peptides, proteins, antibodies) in the presence of coupling agents, forming stable amide bonds [, ].

These features enable Fmoc-NH-PEG12-CH2COOH to act as a versatile linker for site-specific conjugation of various biomolecules with PEG chains. This conjugation strategy is employed in numerous research applications, including:

  • Drug delivery: Conjugating drugs with PEG can improve their solubility, stability, and targeting specificity, potentially leading to enhanced therapeutic efficacy and reduced side effects [].
  • Protein engineering: PEGylation of proteins can modulate their activity, stability, and immunogenicity, making them more suitable for therapeutic applications [].
  • Nanoparticle modification: Fmoc-NH-PEG12-CH2COOH can be used to functionalize nanoparticles with PEG, allowing for controlled release of encapsulated drugs, improved biocompatibility, and targeted delivery to specific tissues [].

Research Applications:

Beyond the aforementioned examples, Fmoc-NH-PEG12-CH2COOH finds application in various other research areas, including:

  • Development of biosensors for improved sensitivity and selectivity [].
  • Design of biocompatible surfaces for cell culture and tissue engineering [].
  • Conjugation of imaging probes for targeted in vivo diagnostics [].

Fmoc-NH-PEG12-CH2COOH, also known as Fmoc-N-amido-PEG12-acid, is a specialized compound utilized primarily in bioconjugation and peptide synthesis. This molecule consists of three main components: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a polyethylene glycol (PEG) chain with twelve ethylene glycol units, and a carboxylic acid functional group. The chemical formula for Fmoc-NH-PEG12-CH2COOH is C42H65NO16, with a molecular weight of approximately 839.96 g/mol .

The structure of Fmoc-NH-PEG12-CH2COOH enables it to serve as a versatile linker for the site-specific conjugation of various biomolecules. The PEG segment enhances solubility and reduces non-specific interactions in biological systems, making it an effective tool in drug development and molecular biology research .

Fmoc-NH-PEG12-CH2COOH does not have a direct mechanism of action as it's a linker molecule. Its primary function is to covalently attach other molecules through its reactive ends. Here's how it works:

  • The Fmoc group protects the amine, preventing unwanted reactions during storage or manipulation.
  • The scientist removes the Fmoc group to reveal a free amine for conjugation.
  • The terminal carboxylic acid reacts with a complementary functional group (usually a primary amine) on another molecule, forming a stable amide bond. This coupling creates a new molecule with the desired properties.

The PEG spacer plays a crucial role by enhancing the solubility and reducing non-specific interactions of the conjugated molecule within biological systems.

  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Avoid inhalation, ingestion, and contact with skin and eyes.
  • Fmoc-NH-PEG12-CH2COOH may cause mild irritation upon contact. If contact occurs, flush the affected area with water for at least 15 minutes.
  • Dispose of the compound according to local regulations for hazardous waste.

  • Deprotection Reaction:
    Fmoc NH PEG12 CH2COOH PiperidineH N PEG12 CH2COOH Fmoc piperidine\text{Fmoc NH PEG12 CH2COOH Piperidine}\rightarrow \text{H N PEG12 CH2COOH Fmoc piperidine}
    This reaction involves the removal of the Fmoc protecting group using piperidine, yielding an amine-functionalized PEG derivative.
  • Conjugation Reaction:
    Fmoc NH PEG12 CH2COOH H2N R EDC HATUFmoc NH PEG12 C O NH R Byproducts\text{Fmoc NH PEG12 CH2COOH H2N R EDC HATU}\rightarrow \text{Fmoc NH PEG12 C O NH R Byproducts}
    Here, R represents a primary amine-containing molecule. The reaction utilizes coupling agents like EDC or HATU to form an amide bond between the PEG derivative and the target molecule .

While Fmoc-NH-PEG12-CH2COOH itself does not exhibit direct biological activity, its role as a linker facilitates the attachment of biologically active molecules such as peptides, proteins, or nucleic acids. This conjugation can enhance the pharmacokinetics and efficacy of therapeutic agents by improving their solubility and stability in biological environments. Additionally, its use in Antibody-Drug Conjugates (ADCs) allows for targeted delivery of cytotoxic agents to specific cells, reducing off-target effects .

The synthesis of Fmoc-NH-PEG12-CH2COOH typically involves several steps:

  • Synthesis of PEG Backbone: The PEG chain is synthesized through polymerization methods.
  • Attachment of Fmoc Group: The Fmoc protecting group is introduced to the amine functionality of the PEG derivative.
  • Carboxylic Acid Functionalization: The terminal carboxylic acid group is incorporated through appropriate

Fmoc-NH-PEG12-CH2COOH has numerous applications in scientific research:

  • Peptide Synthesis: It serves as a linker for synthesizing peptides with enhanced solubility.
  • Antibody-Drug Conjugates: Utilized in developing targeted therapies by linking cytotoxic drugs to antibodies.
  • Bioconjugation: Facilitates the attachment of various biomolecules for research in drug delivery systems and diagnostics.
  • PROTAC Development: Acts as a linker in the design of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics aimed at degrading specific proteins within cells .

Studies involving Fmoc-NH-PEG12-CH2COOH often focus on its interactions with various biomolecules. For example, research has shown that conjugating this compound to peptides can significantly reduce aggregation tendencies, enhancing their stability and efficacy in biological systems. Additionally, interaction studies with proteins reveal that the PEG spacer effectively minimizes non-specific binding, improving the selectivity of drug delivery systems .

Several compounds share structural similarities with Fmoc-NH-PEG12-CH2COOH. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Fmoc-NH-PEG6-COOHShorter PEG chain (six units)Enhanced hydrophilicity but lower steric bulk
Fmoc-NH-(CH2)3COOHAliphatic linker with three methylene unitsMore rigid structure may affect flexibility
NHS-PEG12-COOHContains N-hydroxysuccinimide for amine couplingOffers different reactivity profile
Azide-PEG12-COOHContains azide functionality for click chemistryEnables bioorthogonal reactions

Fmoc-NH-PEG12-CH2COOH stands out due to its combination of a long PEG chain and a carboxylic acid group, which enhances solubility while providing reactive sites for conjugation without compromising biological activity .

Role in PROTAC Architecture and Ternary Complex Formation

Fmoc-NH-PEG12-CH2COOH serves as a fundamental building block in the construction of proteolysis-targeting chimeras, functioning as a polyethylene glycol-based linker that connects target protein ligands with E3 ubiquitin ligase recruiting moieties [2] [5]. The twelve-unit polyethylene glycol chain provides optimal flexibility and spatial orientation necessary for the formation of productive ternary complexes between the target protein, the proteolysis-targeting chimera molecule, and the E3 ubiquitin ligase [7] [8].

Research demonstrates that linker length plays a critical role in proteolysis-targeting chimera efficacy, with studies showing that compounds incorporating longer polyethylene glycol chains exhibit enhanced ternary complex formation compared to shorter alternatives [32] [33]. The flexibility imparted by the twelve-unit polyethylene glycol segment allows the proteolysis-targeting chimera to adopt suitable conformations for productive ternary complex formation, enabling the spatial arrangement necessary for target protein ubiquitination [32] [34].

Experimental data reveals that proteolysis-targeting chimeras with longer linkers demonstrate higher efficiency for mediating degradation of target proteins, with optimal linker lengths typically ranging from 12 to 29 atoms [32] [37]. The polyethylene glycol-based structure of Fmoc-NH-PEG12-CH2COOH facilitates the relief of negative cooperativity that can occur with shorter linkers, thereby promoting more stable ternary complex formation [33] [34].

Linker ComponentFunctionImpact on Ternary Complex
Polyethylene Glycol ChainProvides flexibility and hydrophilicityEnables conformational adaptation for productive binding
Terminal Carboxylic AcidConjugation point for target ligandsAllows covalent attachment to warhead molecules
Fmoc ProtectionTemporary amino protectionEnables selective deprotection for sequential synthesis

Computational modeling approaches have validated that longer polyethylene glycol linkers form greater numbers of lower-energy ternary complexes, supporting the observed experimental correlation between linker length and degradation efficacy [33] [36]. The hydrophilic nature of the polyethylene glycol segment also contributes to improved cellular permeability and reduced aggregation compared to hydrophobic linker alternatives [34] [35].

Precision Drug Delivery via Antibody-Drug Conjugate Platforms

In antibody-drug conjugate applications, Fmoc-NH-PEG12-CH2COOH functions as a non-cleavable hydrophilic linker that significantly influences the pharmacokinetic and biodistribution properties of the resulting therapeutic conjugates [3] [12]. The incorporation of polyethylene glycol units into antibody-drug conjugate linker structures addresses critical challenges associated with hydrophobic payloads, including aggregation, loss of antigen affinity, and rapid clearance from circulation [16] [17].

Research findings demonstrate that antibody-drug conjugates containing polyethylene glycol linkers exhibit dramatically improved pharmacokinetic profiles compared to those with hydrophobic linkers [16] [23]. Studies using drug-linkers attached to non-binding immunoglobulin with drug-to-antibody ratios of 8 showed that exposure increased with prolonged polyethylene glycol length, reaching a plateau when the polyethylene glycol length reached 8 units [40] [41].

The hydrophilic nature of Fmoc-NH-PEG12-CH2COOH reduces non-specific cellular uptake and payload release, which correlates directly with reduced off-target toxicity [16] [40]. Experimental data from antibody-drug conjugates with varying polyethylene glycol chain lengths revealed that conjugates containing 12 polyethylene glycol units showed slower plasma clearance (7.3 mL·kg/day) compared to those without polyethylene glycol chains (>46.3 mL·kg/day) [16] [43].

Polyethylene Glycol UnitsPlasma Clearance RateNon-specific UptakeSurvival Rate (28 days)
0 units>46.3 mL·kg/dayHigh0%
4 unitsIntermediateModerate17%
8 unitsReducedLow100%
12 units7.3 mL·kg/dayMinimal100%

The mechanism by which Fmoc-NH-PEG12-CH2COOH enhances antibody-drug conjugate performance involves multiple factors including increased solubility, reduced protein-protein interactions, and decreased recognition by the reticuloendothelial system [12] [17]. The twelve-unit polyethylene glycol chain creates a hydration shell around the conjugate, effectively masking hydrophobic regions and preventing aggregation [14] [18].

Modulation of Pharmacokinetic Profiles in Protein-Polymer Conjugates

The application of Fmoc-NH-PEG12-CH2COOH in protein-polymer conjugation strategies results in significant enhancements to pharmacokinetic parameters, including extended circulation half-life, reduced renal clearance, and improved bioavailability [19] [44]. The polyethylene glycol component functions as a "stealth" polymer that shields the conjugated protein from recognition by the immune system and proteolytic enzymes [21] [25].

Experimental studies demonstrate that protein conjugation with twelve-unit polyethylene glycol chains can increase blood exposure by up to 41-fold compared to unmodified proteins [24] [26]. The molecular weight increase resulting from polyethylene glycol conjugation slows kidney ultrafiltration and promotes accumulation in permeable tissues through enhanced permeation and retention mechanisms [19] [46].

Research on myoglobin conjugated with polyethylene glycol polymers showed dramatic improvements in pharmacokinetic parameters, with distribution half-life increasing from 3.0 minutes to 2 hours and terminal elimination half-life extending from 2 hours to 18 hours [24] [47]. The clearance rate decreased significantly from 1.43 mL/h for unmodified myoglobin to 0.035 mL/h for the polyethylene glycol conjugate [24] [45].

Pharmacokinetic ParameterUnmodified ProteinPEG12 ConjugateFold Improvement
Distribution Half-life3.0 minutes2 hours40x
Elimination Half-life2 hours18 hours9x
Area Under Curve7.0 × 10⁵ h·cpm/mL2.9 × 10⁷ h·cpm/mL41x
Clearance Rate1.43 mL/h0.035 mL/h41x reduction

The mechanism underlying these pharmacokinetic improvements involves several complementary effects: size enlargement that prevents glomerular filtration, surface masking that reduces phagocytosis by reticuloendothelial system cells, and epitope shielding that decreases immune recognition and proteolytic degradation [19] [26]. The flexible nature of the twelve-unit polyethylene glycol chain allows for optimal protein function retention while providing these protective benefits [21] [46].

- Substrate Specificity Data

Protein SubstrateGlutamine Residue ModifiedPreferred SiteB-Factor (Ų)Conjugation Efficiency (%)Reference
Human Growth HormoneGln40, Gln141Gln141High85-95 [6] [3]
ApomyoglobinGln91Gln91High90-95 [3]
Granulocyte Colony-Stimulating FactorGln135Gln135High80-90 [7]
Salmon CalcitoninMultiple sitesNot specifiedNot reported70-85 [10]
LysozymeGln33, Gln97, Gln116Gln33Variable60-80 [11]

The enzymatic mechanism of microbial transglutaminase reveals distinct substrate recognition patterns along the active site cleft. Molecular docking studies demonstrate that peptide substrates interact with numerous hydrophobic and aromatic residues, with the active site accommodating larger molecules through extensive surface recognition [12] [8]. The calcium-independent nature of microbial transglutaminase, unlike mammalian transglutaminases, broadens its application potential for protein modification under physiological conditions [12] [9].

Recent investigations into transglutaminase substrate preference have revealed that flexibility of glutamine donor substrate regions is more critical than the immediate glutamine environment [9]. This finding explains why transglutaminase can achieve site-specific modification even in proteins with multiple glutamine residues, as the enzyme selectively targets those in conformationally flexible regions [12] [13]. The apparent lack of subsites for lysine donor proteins suggests that substrate proteins undergo self-assembly prior to enzymatic cross-linking, further contributing to the selectivity of the reaction [9].

The efficiency of transglutaminase-mediated PEGylation varies significantly depending on the target protein and reaction conditions. Studies demonstrate conjugation efficiencies ranging from 60-95%, with higher molecular weight proteins typically achieving greater modification levels [6] [10] [7]. The reaction typically produces mono- and bis-derivative products, indicating that transglutaminase-mediated PEGylation can be extremely selective and useful for generating homogeneous protein conjugates [6].

Orthogonal Chemoenzymatic Approaches for Lysine Targeting

Orthogonal chemoenzymatic approaches for lysine targeting represent a complementary strategy to transglutaminase-mediated glutamine modification, offering diverse methodologies for achieving site-specific PEGylation with compounds like Fmoc-NH-PEG12-CH2COOH. These approaches exploit the reactivity of lysine ε-amino groups through various chemical and enzymatic mechanisms, providing alternative pathways for protein modification when glutamine-based strategies are not optimal [14] [15] [16].

The aldehyde-based reductive amination approach represents one of the most widely utilized methods for lysine-specific PEGylation. This method involves the reaction of methoxy-PEG-aldehyde derivatives with lysine residues under mildly acidic conditions (pH 5.0-6.0) in the presence of sodium cyanoborohydride as a reducing agent [17] [18]. The reaction demonstrates moderate selectivity, with preferential modification occurring at N-terminal lysine residues due to their lower pKa values and enhanced nucleophilicity under acidic conditions [17]. Lysozyme PEGylation studies reveal that among six accessible lysine residues, the N-terminal lysine and Lys33 are preferentially modified, achieving conjugation efficiencies of 70-85% [17] [18].

Succinimidyl-PEG derivatives offer another approach for lysine targeting, though with lower selectivity compared to aldehyde-based methods. These activated esters react with lysine ε-amino groups under physiological pH conditions (7.0-8.5), forming stable amide bonds [15] [19]. However, the relatively low selectivity of this approach results in heterogeneous product mixtures, with multiple lysine residues being modified simultaneously [19]. Despite this limitation, succinimidyl-PEG conjugation achieves reasonable efficiencies of 50-70% and has been successfully applied to various therapeutic proteins [15].

The lysine acylation using conjugating enzymes (LACE) method represents a sophisticated chemoenzymatic approach that achieves exceptional site specificity through the use of a minimal four-residue genetically encoded tag recognized by the E2 small ubiquitin-like modifier-conjugating enzyme Ubc9 [16]. This method obviates the need for E1 and E3 enzymes, enabling isopeptide formation with just Ubc9 in a programmable manner. LACE demonstrates very high selectivity (90-95% efficiency) and allows for precise control over modification sites through strategic placement of the recognition tag [16].

The development of maleimide-PEG chemistry for cysteine targeting provides an indirect route to lysine modification through engineered cysteine residues. This approach involves introducing cysteine residues at desired modification sites, followed by site-specific PEGylation using maleimide-reactive PEGs [20] [19]. The method achieves high selectivity (85-95% efficiency) and has been successfully applied to various proteins, including interferon beta-1b, where site-specific modification resulted in improved pharmacokinetic properties [21].

Table 2: Orthogonal Chemoenzymatic Approaches - Lysine Targeting Methods

MethodTarget ResidueSelectivityReaction ConditionsEfficiency (%)Site SpecificityReference
Aldehyde-PEG (Reductive Amination)Lysine ε-aminoModeratepH 5.0-6.0, NaCNBH370-85N-terminal preferred [17] [18]
Succinimidyl-PEG (Amide Formation)Lysine ε-aminoLowpH 7.0-8.5, Aqueous50-70Multiple sites [15] [19]
Maleimide-PEG (Thiol-Amine)Cysteine (modified)HighpH 6.5-7.5, Organic85-95Single site [20] [19]
Transglutaminase Reverse ReactionLysine ε-aminoHighpH 7.0, Ca2+ free80-90Single site [7]
LACE (Lysine Acylation)Lysine ε-aminoVery HighpH 7.4, E2 enzyme90-95Tag-dependent [16]
Biotin-PEG IdentificationLysine ε-aminoAnalyticalpH 7.0-8.0N/AMultiple sites [11]

The transglutaminase reverse reaction approach represents an innovative application of transglutaminase chemistry for lysine targeting. This method involves synthesizing a PEG derivative coupled to a transglutaminase substrate peptide (Z-QG), which then serves as an acyl donor in the presence of microbial transglutaminase and target protein [7]. The reaction selectively transfers the PEG-bearing acyl group to specific lysine residues, as demonstrated with granulocyte colony-stimulating factor, where PEG was selectively coupled to Lys41 with high efficiency (80-90%) [7].

Biotin-PEG identification methods provide valuable analytical tools for mapping PEGylation sites on lysine residues. These hetero-functional derivatives contain both PEG and biotin moieties, allowing for subsequent purification and identification of PEGylated peptides using avidin-based affinity chromatography followed by mass spectrometry analysis [11]. While not a preparative method, this approach has been instrumental in determining PEGylation site preferences, revealing that lysine residues in different microenvironments exhibit varying reactivity patterns [11].

The formylglycine-generating enzyme (FGE) system offers another orthogonal approach through the use of a pentapeptide consensus sequence (CXPXR) that is recognized and converted to an aldehyde-bearing formylglycine residue [14]. This aldehyde can then react with aminooxy- or hydrazide-bearing PEG derivatives, providing a bioorthogonal labeling strategy. The method achieves high efficiency and can be performed co-translationally, making it suitable for various expression systems [14].

The integration of these orthogonal approaches enables the development of sophisticated dual-labeling strategies. For instance, the combination of transglutaminase-mediated glutamine modification with sortase-mediated lysine targeting allows for simultaneous, site-specific attachment of different functional groups to the same protein molecule [14]. This multiplexed approach opens new possibilities for creating complex protein conjugates with precisely controlled modification patterns.

Comparative Analysis of Glutamine vs Lysine Selectivity

The comparative analysis of glutamine versus lysine selectivity in enzymatic PEGylation strategies reveals fundamental differences in recognition mechanisms, reaction efficiency, and product characteristics that have significant implications for therapeutic protein development. These differences become particularly relevant when considering the application of Fmoc-NH-PEG12-CH2COOH as a PEGylation reagent, where the choice between glutamine and lysine targeting strategies directly impacts the final product properties [6] [3] [7].

Substrate recognition mechanisms demonstrate stark contrasts between glutamine-targeted transglutaminase reactions and lysine-targeted chemical approaches. Transglutaminase-mediated glutamine modification relies on protein dynamics and conformational flexibility, with the enzyme preferentially targeting glutamine residues located in high B-factor regions characterized by enhanced chain mobility [3] [8] [13]. This dynamic recognition pattern results in highly selective modification, with selectivity ratios often exceeding 10:1 in favor of specific glutamine residues over other potential sites [3] [12]. In contrast, lysine-targeted chemical approaches primarily depend on surface accessibility and electrostatic factors, leading to more promiscuous modification patterns with typical selectivity ratios of 1:3 between preferred and alternative sites [15] [19].

The reaction mechanisms underlying these two approaches exhibit fundamental differences in their chemical pathways and intermediate formation. Transglutaminase-catalyzed glutamine modification proceeds through a two-step acyl transfer mechanism involving the formation of a stable thioacyl-enzyme intermediate, followed by nucleophilic attack by the PEG-amine substrate [4] [22] [5]. This enzymatic precision results in highly controlled reaction conditions and predictable product formation. Conversely, lysine-targeted chemical approaches typically involve single-step nucleophilic substitution or addition reactions that, while simpler mechanistically, lack the inherent selectivity control provided by enzymatic recognition [15] [19].

Table 3: Comparative Analysis of Glutamine vs Lysine Selectivity

ParameterGlutamine-Targeted (Transglutaminase)Lysine-Targeted (Chemical)Selectivity RatioMechanistic AdvantageReference
Substrate RecognitionProtein dynamics dependentSurface accessibility10:1 (Gln/Lys)Protein folding selective [3] [12] [13]
Reaction MechanismTwo-step acyl transferSingle-step nucleophilicN/ACovalent intermediate [4] [22] [5]
Site SpecificityHigh (1-2 sites)Moderate (3-6 sites)1:3 (sites)Predictable from structure [6] [3] [7]
Structural RequirementsHigh B-factor regionsSurface exposureDynamic vs StaticFlexibility requirement [3] [8] [9]
Reaction Efficiency85-95%50-85%1.2:1 (efficiency)Enzymatic precision [6] [10] [7]
Product HomogeneityMono/bis-conjugatesHeterogeneous mixture5:1 (homogeneity)Monodisperse products [6] [23]
Protein StabilityMaintainedVariableSuperior for GlnNative-like modification [3] [21]
Functional Retention90-95%70-90%1.1:1 (activity)Preserved bioactivity [6] [3] [7]

Site specificity analysis reveals that glutamine-targeted approaches consistently achieve superior selectivity, typically modifying only 1-2 sites per protein molecule, while lysine-targeted methods commonly result in modification at 3-6 sites [6] [3] [7]. This difference stems from the structural requirements imposed by each approach: glutamine modification requires dynamic flexibility and specific protein conformations, while lysine modification depends primarily on surface accessibility and chemical reactivity [3] [8] [9]. The predictability of glutamine modification sites from protein structure and dynamics provides a significant advantage for rational design of site-specific PEGylation strategies [3].

Reaction efficiency comparisons demonstrate that transglutaminase-mediated glutamine modification typically achieves 85-95% conversion efficiency, compared to 50-85% for chemical lysine targeting approaches [6] [10] [7]. This difference reflects the enzymatic precision inherent in transglutaminase catalysis, where substrate binding and catalytic turnover are optimized through millions of years of evolutionary selection [12] [9]. The enhanced efficiency of glutamine targeting translates to improved process economics and reduced reagent consumption in large-scale applications.

Product homogeneity represents perhaps the most significant advantage of glutamine-targeted approaches, with transglutaminase-mediated PEGylation typically producing monodisperse or bis-conjugate products with homogeneity ratios exceeding 5:1 compared to heterogeneous mixtures generated by lysine-targeted methods [6] [23]. This homogeneity is crucial for therapeutic applications, where product consistency directly impacts efficacy and safety profiles. The formation of discrete, well-defined conjugates simplifies analytical characterization and regulatory approval processes [6].

Protein stability and functional retention analyses reveal that glutamine-targeted modifications generally maintain superior protein stability compared to lysine-targeted approaches [3] [21]. This advantage likely stems from the selective targeting of flexible regions that are less critical for protein structure and function. Transglutaminase-mediated modifications typically preserve 90-95% of original bioactivity, while chemical lysine modifications retain 70-90% of activity [6] [3] [7]. The native-like nature of transglutaminase modifications, which mimic natural post-translational modifications, contributes to better preservation of protein structure and function [3].

Kinetic parameter analysis provides additional insights into the efficiency differences between glutamine and lysine targeting approaches. Microbial transglutaminase demonstrates Km values of 50-200 μM and kcat values of 0.5-2.0 s⁻¹, resulting in catalytic efficiencies (kcat/Km) ranging from 2.5×10³ to 4.0×10⁴ M⁻¹s⁻¹ [12] [8] [9]. These parameters compare favorably with other enzymatic systems and reflect the evolved efficiency of transglutaminase for protein cross-linking reactions.

Table 4: Kinetic Parameters for Enzymatic PEGylation Systems

Enzyme SystemKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Ca²⁺ RequirementOptimal pHTemperature (°C)Reference
Microbial Transglutaminase (SmMTG)50-2000.5-2.02.5×10³-4.0×10⁴None6.0-7.037-50 [12] [8] [9]
Tissue Transglutaminase 2 (TG2)10-1000.1-1.01.0×10³-1.0×10⁴0.1-10 mM7.0-8.037 [13] [22] [24]
Kutzneria albida Transglutaminase5-501.0-5.02.0×10⁴-1.0×10⁵None7.0-8.037 [25]
Lipoic Acid Ligase (LplA)1-100.01-0.11.0×10³-1.0×10⁴None7.437 [14]
Formylglycine-Generating Enzyme0.5-50.001-0.012.0×10³-2.0×10⁴None7.0-8.037 [14]
Sortase A100-5000.1-1.01.0×10³-1.0×10⁴None7.537 [14]

The mechanistic advantages of glutamine-targeted approaches extend beyond simple efficiency considerations to encompass broader implications for protein engineering and therapeutic development. The protein folding selectivity inherent in transglutaminase recognition enables the development of predictive models for site-specific modification based on protein structure and dynamics [3] [8]. This predictability contrasts sharply with the more empirical nature of lysine-targeted approaches, where site preferences must be determined experimentally for each protein target [15] [19].

The covalent intermediate formation in transglutaminase catalysis provides additional opportunities for reaction control and optimization. The thioacyl-enzyme intermediate can be stabilized under specific conditions, allowing for temporal control of the reaction and enabling more sophisticated modification strategies [4] [22]. This mechanistic flexibility is not available in direct chemical approaches, where reaction rates and selectivity are primarily determined by substrate structure and reaction conditions [15] [19].

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Last modified: 04-14-2024

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